1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9679518
InChI: InChI=1S/C17H19BrN2O3/c18-14-4-1-5-15-13(14)6-9-19(15)10-7-16(21)20-8-2-3-12(11-20)17(22)23/h1,4-6,9,12H,2-3,7-8,10-11H2,(H,22,23)
SMILES: C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC=C3Br)C(=O)O
Molecular Formula: C17H19BrN2O3
Molecular Weight: 379.2 g/mol

1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC9679518

Molecular Formula: C17H19BrN2O3

Molecular Weight: 379.2 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid -

Specification

Molecular Formula C17H19BrN2O3
Molecular Weight 379.2 g/mol
IUPAC Name 1-[3-(4-bromoindol-1-yl)propanoyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C17H19BrN2O3/c18-14-4-1-5-15-13(14)6-9-19(15)10-7-16(21)20-8-2-3-12(11-20)17(22)23/h1,4-6,9,12H,2-3,7-8,10-11H2,(H,22,23)
Standard InChI Key KBTALULTPBGWAH-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC=C3Br)C(=O)O
Canonical SMILES C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC=C3Br)C(=O)O

Introduction

1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a complex organic compound that combines an indole moiety with a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and pharmacological properties. The presence of a bromine atom in the indole structure may enhance its reactivity and biological activity.

Synthesis

The synthesis of 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid typically involves several steps, starting from readily available precursors such as bromoindole and piperidine derivatives. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.

Chemical Reactivity

This compound can participate in various chemical reactions typical for compounds containing amines, carboxylic acids, and aromatic systems. Potential reactions include:

  • Amidation: Formation of amide bonds with other carboxylic acids or amines.

  • Esterification: Conversion of the carboxylic acid group into esters.

  • Aromatic Substitution: Substitution reactions on the indole ring.

These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.

Biological Activities and Applications

Research indicates that compounds similar to 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid exhibit various biological activities, including potential therapeutic applications. Interaction studies with biological targets are crucial for understanding the compound's mechanism of action and therapeutic potential.

Biological ActivityPotential Applications
Interaction with Biological TargetsDrug Discovery, Medicinal Chemistry
Potential Therapeutic EffectsTreatment of Various Diseases

Comparison with Similar Compounds

1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid shares structural features with other indole derivatives but is distinguished by its unique combination of indole and piperidine moieties.

Compound NameStructural FeaturesUnique Aspects
5-HydroxyindoleIndole ring with hydroxyl groupSimpler structure, lower molecular weight
IndomethacinIndole derivative with anti-inflammatory propertiesKnown clinical use, different mechanism
PiperineAlkaloid from black pepper, similar piperidine structureNatural product, distinct biological activities
Ethyl 4-[3-(5-bromoindol-1-yl)propanamido]piperidineContains both indole and piperidine moietiesInvestigated for antiviral properties

These comparisons highlight the unique combination of indole and piperidine structures in 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid, potentially leading to unique biological activities not observed in simpler analogs.

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